molecular formula C17H16FN3O5S B2666721 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034541-49-4

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2666721
CAS RN: 2034541-49-4
M. Wt: 393.39
InChI Key: YFNMVKFENHPRKI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has shown interest in the synthesis and biological evaluation of carboxamide derivatives and their potential applications. For instance, Deady et al. (2005) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. This study demonstrated potent cytotoxicity against murine leukemia and carcinoma, suggesting the compound's relevance in cancer research Deady, Rogers, Zhuang, Baguley, & Denny, 2005.

Antimicrobial Applications

Another avenue of research involves the antimicrobial potential of related compounds. For example, synthesis and antimicrobial evaluation studies have been conducted on derivatives with a focus on addressing microbial resistance. Talupur, Satheesh, & Chandrasekhar (2021) synthesized derivatives that underwent biological evaluation, highlighting the ongoing efforts to develop new antimicrobial agents Talupur, Satheesh, & Chandrasekhar, 2021.

Material Science and Pharmacological Research

Research also extends to material science and the development of novel pharmacological agents. For instance, synthesis and pharmacological activity studies on derivatives like N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides have shown promising results in various pharmacological models, including effects on rat uterus, aorta, and pancreatic β-cells, indicating a potential for diverse applications Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012.

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-20-12-7-10(18)11(8-13(12)21(2)27(20,23)24)19-17(22)16-9-25-14-5-3-4-6-15(14)26-16/h3-8,16H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNMVKFENHPRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3COC4=CC=CC=C4O3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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